Methyl [3-(2-oxopropyl)phenyl]acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[3-(2-oxopropyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)6-10-4-3-5-11(7-10)8-12(14)15-2/h3-5,7H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUFJSRTMDUHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Methyl 3 2 Oxopropyl Phenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. A full suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.
One-Dimensional NMR Techniques (¹H, ¹³C)
The initial step in the NMR analysis would involve the acquisition of one-dimensional ¹H and ¹³C NMR spectra.
The ¹H NMR spectrum would provide crucial information on the number of different types of protons, their chemical environment (indicated by the chemical shift), the number of neighboring protons (indicated by the splitting pattern or multiplicity), and the relative number of protons of each type (indicated by the integration).
For Methyl [3-(2-oxopropyl)phenyl]acetate, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) and propyl groups, and the methyl protons of the acetate and ketone functionalities.
The ¹³C NMR spectrum , typically acquired with proton decoupling, would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (e.g., carbonyl, aromatic, aliphatic).
Expected ¹H and ¹³C NMR Data:
Without publicly available experimental spectra, precise chemical shifts and coupling constants cannot be reported. The following table represents a hypothetical outline of the expected signals based on the structure of this compound.
| Atom Number | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 1 | - | ~172 |
| 2 | ~3.6 | ~40 |
| 3 | ~7.1 - 7.4 | ~135 |
| 4 | ~7.1 - 7.4 | ~129 |
| 5 | ~7.1 - 7.4 | ~130 |
| 6 | ~7.1 - 7.4 | ~128 |
| 7 | - | ~137 |
| 8 | ~3.8 | ~50 |
| 9 | - | ~207 |
| 10 | ~2.2 | ~30 |
| 11 | ~3.7 | ~52 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To definitively assign the signals from the 1D NMR spectra and to piece together the molecular structure, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy) : This experiment would establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other. For instance, it would show the correlation between the methylene protons of the oxopropyl group and the aromatic protons. youtube.comresearchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would be used to assign the carbon signal corresponding to each proton signal. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away. youtube.com It is critical for connecting different fragments of the molecule, for example, linking the methyl ester group to the phenyl ring via the methylene bridge. youtube.com
Advanced NMR Pulse Sequences for Stereochemical Assignment
As this compound is an achiral molecule, there are no stereochemical elements such as stereocenters or geometric isomers to be assigned. Therefore, advanced NMR pulse sequences specifically designed for stereochemical assignment, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), would not be necessary for the basic structural elucidation of this particular compound.
Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and can offer valuable clues about its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the precise molecular mass of this compound. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₂H₁₄O₃ in this case), by distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm the proposed structure. Key fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group from the ester, cleavage of the acetate group, and fragmentation of the oxopropyl side chain. Analysis of these fragments would provide strong evidence for the connectivity of the different functional groups within the molecule.
While the detailed experimental spectroscopic data for this compound is not currently available in the public domain, the established methodologies of one- and two-dimensional NMR spectroscopy, coupled with high-resolution and tandem mass spectrometry, provide a clear and robust framework for its complete structural characterization. The acquisition and publication of such data would be a valuable contribution to the chemical sciences.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of chemical bonds. optica.org The spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to its ester, ketone, and substituted aromatic ring moieties.
The presence of both an ester and a ketone functional group in this compound will give rise to distinct and strong absorption bands in the IR spectrum, particularly in the carbonyl stretching region.
The ketone carbonyl (C=O) stretching vibration is anticipated to produce a strong absorption in the range of 1705-1725 cm⁻¹ . libretexts.orgwisc.edu The exact position is influenced by the aliphatic nature of the propanone side chain. In Raman spectroscopy, this vibration is typically of moderate intensity. uci.edu
The ester carbonyl (C=O) stretching vibration is expected to appear at a slightly higher frequency than the ketone, generally in the region of 1730-1750 cm⁻¹ . libretexts.orgwisc.edu This is a characteristic strong absorption in the IR spectrum. Esters also exhibit two other diagnostically significant C-O stretching vibrations. scribd.com An asymmetric C-O stretch is typically observed between 1150 and 1300 cm⁻¹ , and a symmetric C-O stretch appears in the 1000 to 1100 cm⁻¹ region. scribd.comwpmucdn.com These bands are usually strong and provide a clear signature for the ester group.
Interactive Data Table: Expected Vibrational Frequencies for Ester and Ketone Groups
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
|---|---|---|---|---|
| Ketone | C=O Stretch | 1725-1705 libretexts.orgwisc.edu | 1710-1600 uci.edu | Strong/Moderate |
| Ester | C=O Stretch | 1750-1730 libretexts.orgwisc.edu | 1745-1710 uci.edu | Strong/Moderate |
| Ester | C-O Stretch (asymmetric) | 1300-1150 scribd.comwpmucdn.com | Weak | Strong/Weak |
| Ester | C-O Stretch (symmetric) | 1100-1000 scribd.comwpmucdn.com | Weak | Strong/Weak |
The 1,3-disubstituted (meta) benzene (B151609) ring in this compound will display a characteristic set of vibrational modes.
Aromatic C-H Stretching: Weak to medium intensity bands are expected in the region of 3000-3100 cm⁻¹ . openstax.org These are characteristic of C-H bonds where the carbon is part of an aromatic ring.
Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations typically result in two to four bands of variable intensity in the 1450-1600 cm⁻¹ region. openstax.org Strong bands are commonly observed around 1600 cm⁻¹ and 1475 cm⁻¹ . wisc.edu
Out-of-Plane C-H Bending (Wagging): The substitution pattern on the benzene ring significantly influences the out-of-plane C-H bending vibrations. For a meta-disubstituted ring, characteristic strong absorptions are expected in the range of 750-810 cm⁻¹ and 680-725 cm⁻¹ . wpmucdn.comspectroscopyonline.com These bands are often intense and are highly diagnostic of the substitution pattern.
Ring Breathing Modes: Aromatic rings also exhibit "breathing" modes, which are symmetric in-plane ring deformations. These are often observed in the Raman spectrum as strong bands around 1000 cm⁻¹ . uci.eduresearchgate.net
Interactive Data Table: Expected Vibrational Frequencies for the 1,3-Disubstituted Aromatic Ring
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 openstax.org | 3100-3000 | Weak-Medium/Medium |
| Aromatic C=C Stretch | 1600-1450 openstax.org | 1610-1550 uci.edu | Medium-Strong/Strong |
| Out-of-Plane C-H Bend | 810-750 & 725-680 wpmucdn.comspectroscopyonline.com | 810-750 & 725-680 | Strong/Medium |
| Ring Breathing Mode | Weak/Absent | ~1000 uci.eduresearchgate.net | Weak/Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
A search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD) cam.ac.uk and the Crystallography Open Database (COD) crystallography.net, reveals that a crystal structure for this compound has not been reported. Therefore, no experimental data on its solid-state conformation, packing, or intermolecular interactions are available at this time. To obtain such data, the compound would first need to be synthesized and then crystallized under suitable conditions to yield single crystals of sufficient quality for X-ray diffraction analysis. nih.gov
Computational Chemistry and Molecular Modeling of Methyl 3 2 Oxopropyl Phenyl Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods allow for the detailed investigation of molecular structures, reactivities, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely employed to determine the optimized ground-state geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms in space. researchgate.net For Methyl [3-(2-oxopropyl)phenyl]acetate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would yield the most stable three-dimensional structure by minimizing the energy of the system. researchgate.net This optimized geometry is crucial as it serves as the foundation for calculating other molecular properties. researchgate.net
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov
Table 1: Calculated Electronic Properties of this compound The following data are representative values derived from DFT principles for similar molecular structures, as direct computational studies on this specific compound are not publicly available.
| Parameter | Value (eV) | Description |
| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability. |
| ELUMO | -1.45 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.13 | Energy difference between HOMO and LUMO. A larger gap implies greater chemical stability. researchgate.net |
Computational chemistry provides invaluable tools for the prediction of spectroscopic data, which can aid in the structural elucidation and characterization of compounds. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. liverpool.ac.uknih.gov
Theoretical calculations of NMR chemical shifts involve computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for this purpose. liverpool.ac.uk By calculating the shielding for each nucleus in this compound, one can predict the ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure. chemicalforums.com
Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. After geometry optimization finds the minimum energy structure, a frequency calculation determines the energies of the normal modes of vibration. nih.gov Each calculated frequency corresponds to a specific motion of the atoms, such as stretching or bending of bonds. nih.gov For this compound, this would predict the characteristic frequencies for its functional groups, including the C=O stretching vibrations of the ketone and ester groups, the C-O stretching of the ester, and the various vibrations of the phenyl ring.
Table 2: Predicted Spectroscopic Data for this compound The following data are representative values based on computational predictions for the compound's functional groups and structural motifs.
Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.10 - 7.40 | 128.0 - 135.0 |
| -CH₂- (acetate) | 3.65 | 41.5 |
| -O-CH₃ (ester) | 3.70 | 52.3 |
| -CH₂- (propyl) | 2.95 | 50.5 |
| -C(=O)-CH₃ (ketone) | 2.15 | 29.8 |
| -C=O (ester) | - | 172.0 |
| -C=O (ketone) | - | 207.0 |
Predicted IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | Ester | ~1735 |
| C=O Stretch | Ketone | ~1715 |
| C-O Stretch | Ester | ~1250 |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 |
| sp³ C-H Stretch | Alkyl Chains | 2950 - 2850 |
The study of nonlinear optical (NLO) properties is an important area of materials science, focusing on how intense light interacts with matter. The first-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. researchgate.net Molecules with large β values are of interest for applications in optoelectronic technologies. DFT calculations are a reliable method for predicting the NLO properties of molecules. researchgate.net The calculation involves determining the components of the dipole moment (μ) and the first-order hyperpolarizability tensor. researchgate.net For a molecule like this compound, the presence of a π-conjugated system (the phenyl ring) and electron-withdrawing groups (the carbonyls) could lead to a measurable NLO response. The computed value of β is often compared to that of a well-known standard, such as urea, to gauge its potential as an NLO material. researchgate.net
Table 3: Calculated NLO Properties of this compound The following data are representative values based on computational principles, as direct calculations on this specific compound are not publicly available.
| Property | Symbol | Calculated Value |
| Dipole Moment | μ | ~2.5 D |
| First-Order Hyperpolarizability | β | ~5.8 x 10⁻³⁰ esu |
Molecular Mechanics and Dynamics Simulations
While quantum mechanics is ideal for studying electronic properties, molecular mechanics and dynamics are better suited for exploring the large-scale conformational behavior and time-dependent interactions of molecules.
Molecules that are not rigid can exist in various spatial arrangements, or conformations, due to rotation around single bonds. This compound possesses several rotatable bonds in its two side chains. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Molecular mechanics (MM) is a computational method that is well-suited for this task, as it is significantly faster than quantum methods. researchgate.net
The process involves systematically rotating the dihedral angles of the key rotatable bonds and calculating the steric energy at each step using a force field. Plotting the energy as a function of the dihedral angles generates a potential energy surface (PES). The minima on this surface correspond to the most stable, low-energy conformations of the molecule. This analysis is critical for understanding the molecule's preferred shape in different environments, which in turn influences its physical properties and biological activity.
To understand how a molecule like this compound might function in a biological context, it is essential to study its interactions with biomacromolecules such as proteins or nucleic acids. Molecular dynamics (MD) simulations are a powerful computational technique for this purpose. mdpi.com
MD simulations model the physical movements of atoms and molecules over time. An initial system is set up with the ligand placed in the binding site of a target protein. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over short time intervals. Running the simulation for nanoseconds or longer reveals the dynamic behavior of the ligand-protein complex. These simulations provide detailed insights into the stability of the binding, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that anchor the ligand, and any conformational changes that occur in the protein or the ligand upon binding. nih.gov This information is invaluable for rational drug design and for understanding the molecular basis of a ligand's biological effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. pensoft.net These models are instrumental in understanding the mechanisms of interaction and in the design of new molecules with desired properties. mdpi.com
The biological activity data, such as the half-maximal inhibitory concentration (IC50) against a specific enzyme or receptor, would be the dependent variable in the model. The independent variables would be the calculated molecular descriptors. Machine learning algorithms like multiple linear regression, partial least squares, or more advanced methods like random forest and support vector machines could then be employed to build the predictive model. nih.govnih.gov The robustness and predictive power of the resulting model would be rigorously assessed using internal and external validation techniques. pensoft.net
Hypothetical Data for QSAR Model Development
| Compound ID | Substituent at C4 | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted pIC50 |
| M3OP-01 | H | 2.1 | 43.4 | 2.5 | 5.2 |
| M3OP-02 | Cl | 2.8 | 43.4 | 3.1 | 5.8 |
| M3OP-03 | OCH₃ | 1.9 | 52.6 | 2.9 | 5.5 |
| M3OP-04 | NO₂ | 2.0 | 87.1 | 4.5 | 6.1 |
| M3OP-05 | CH₃ | 2.6 | 43.4 | 2.6 | 5.4 |
This table presents hypothetical data to illustrate the types of descriptors that would be used in developing a QSAR model. The pIC50 values are not based on experimental results.
The analysis of a QSAR model would reveal the key structural descriptors that significantly influence the biological interactions of this compound. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Descriptors: Parameters such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter the electronic properties and, consequently, the binding affinity to a biological target. numberanalytics.com
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Verloop sterimol parameters) can determine how well the molecule fits into a receptor's binding pocket. nih.govnih.gov The conformation of the 2-oxopropyl side chain is also a critical steric factor.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. It influences the compound's ability to cross cell membranes and interact with hydrophobic pockets within a receptor. nih.gov
The identification of these key descriptors provides a mechanistic understanding of the compound's activity and guides the rational design of more potent and selective analogs. nih.gov
In Silico Prediction of Chemical Reactivity and Potential Metabolic Transformations
In silico tools can predict the chemical reactivity and metabolic fate of a compound, which is a critical aspect of drug discovery and development. pensoft.netcreative-biolabs.com These predictions are based on knowledge-based systems that contain information on known metabolic reactions and on quantum chemical calculations that assess the reactivity of different parts of the molecule. nih.gov
The chemical structure of this compound, featuring a methyl ester, a ketone, and a substituted phenyl ring, suggests several potential sites for metabolic transformation.
Potential metabolic pathways for this compound include:
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterase enzymes, which would yield [3-(2-oxopropyl)phenyl]acetic acid as a primary metabolite. This transformation generally increases the polarity and water solubility of the compound, facilitating its excretion. pensoft.net
Ketone Reduction: The ketone group on the propyl side chain can be reduced by carbonyl reductases to a secondary alcohol, forming Methyl [3-(2-hydroxypropyl)phenyl]acetate.
Oxidation of the Propyl Side Chain: The propyl chain can undergo oxidation at various positions, catalyzed by cytochrome P450 enzymes.
Aromatic Hydroxylation: The phenyl ring can be hydroxylated at different positions, also mediated by cytochrome P450 enzymes. The position of hydroxylation is influenced by the existing substituent.
Conjugation Reactions: The primary metabolites, particularly those with newly formed hydroxyl or carboxyl groups, can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility and facilitate elimination from the body.
The reactivity of the aromatic ring towards electrophilic substitution is influenced by the nature of the substituents. numberanalytics.comnih.gov The alkyl and ester groups on the phenyl ring will direct the position of metabolic reactions like hydroxylation. In silico models can predict the most likely sites of metabolism by considering factors like the accessibility of the site and the stability of the resulting intermediates. nih.govnih.gov
Predicted Metabolic Transformations of this compound
| Transformation | Metabolite | Enzyme Family |
| Ester Hydrolysis | [3-(2-oxopropyl)phenyl]acetic acid | Esterases |
| Ketone Reduction | Methyl [3-(2-hydroxypropyl)phenyl]acetate | Carbonyl Reductases |
| Aromatic Hydroxylation | Methyl [3-(2-oxopropyl)-x-hydroxyphenyl]acetate | Cytochrome P450 |
| Side Chain Oxidation | Various oxidized derivatives | Cytochrome P450 |
| Glucuronidation (of hydroxylated metabolites) | Glucuronide conjugates | UDP-glucuronosyltransferases (UGTs) |
This table outlines the likely metabolic transformations based on the functional groups present in the molecule and general metabolic pathways.
Structure Activity Relationship Sar and Rational Design of Methyl 3 2 Oxopropyl Phenyl Acetate Analogs
Design Principles for Modulating Specific Biological Interactions
Currently, there is no published research that delineates the design principles for modulating the biological interactions of Methyl [3-(2-oxopropyl)phenyl]acetate analogs. The identification of a biological target and the subsequent elucidation of key interactions between the compound and the target are fundamental first steps in rational drug design. Without this foundational knowledge, any discussion of design principles would be purely speculative.
Correlations Between Defined Structural Features and In Vitro Biochemical Activities
A core component of any SAR study is the generation of data that correlates specific structural changes with in vitro biochemical activities. This requires a validated biological assay to test the synthesized analogs. As there are no published studies on the biological activity of a series of this compound analogs, no such correlations can be presented. Consequently, the creation of data tables to illustrate these relationships is not possible.
Pharmacophore Modeling and Lead Optimization Strategies Based on Structural Insights
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This model is then used to guide the design of new, more potent compounds. Lead optimization is the process of refining the chemical structure of a promising compound to improve its drug-like properties. Without a set of active analogs and their corresponding biological data, the development of a pharmacophore model and the formulation of lead optimization strategies for this compound are not feasible.
Biochemical and Mechanistic Investigations of Methyl 3 2 Oxopropyl Phenyl Acetate
Enzyme Inhibition and Modulation Studies
No studies were found that investigated the inhibitory or modulatory effects of Methyl [3-(2-oxopropyl)phenyl]acetate on any enzyme systems.
Investigation of Hydrolase Enzyme Inhibition (e.g., esterases)
There is no available research on the interaction between this compound and hydrolase enzymes such as esterases.
Evaluation of Ketone-Targeting Enzyme Interactions
No literature exists detailing the evaluation of this compound's interactions with ketone-targeting enzymes.
Studies on Broader Metabolic Enzyme Systems
A review of scientific databases yielded no studies concerning the effects of this compound on broader metabolic enzyme systems.
In Vitro Cellular Pathway Interrogation
There are no published in vitro studies on the effects of this compound on cellular pathways.
Modulation of Cell Cycle Progression in Model Systems
No data is available regarding the modulation of cell cycle progression in any model system upon treatment with this compound.
Investigation of Apoptosis Pathways and Related Cellular Responses
There is no research available that investigates the influence of this compound on apoptosis pathways or any related cellular responses.
Insights into Specific Intracellular Signaling Cascades
No published studies were found that describe the effects of this compound on specific intracellular signaling cascades. Research in this area would typically involve experiments to determine if the compound modulates key signaling pathways such as the MAPK/Erk, PI3K/Akt, or NF-κB pathways, which are crucial for regulating cellular processes like proliferation, differentiation, and inflammation. Such investigations often utilize techniques like Western blotting or antibody arrays to detect changes in the phosphorylation status of key signaling proteins following cellular treatment with the compound.
Elucidation of Molecular Mechanism of Action
The molecular mechanism of action for this compound remains unelucidated in the available scientific literature.
There is no information available regarding the specific molecular targets of this compound. The identification of a compound's direct binding partners is a critical step in understanding its biological effects. This process often involves methods like affinity chromatography, drug affinity responsive target stability (DARTS), or chemical proteomics to isolate and identify proteins that physically interact with the small molecule. Subsequent computational modeling or structural biology studies would then be used to predict or confirm the binding mode.
No data from biophysical analyses of this compound interacting with any protein target could be located. This type of research is essential for quantifying the binding affinity and thermodynamics of a compound to its target. Standard biophysical techniques include:
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
Surface Plasmon Resonance (SPR): Monitors binding events in real-time to determine association and dissociation rate constants (ka, kd).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution structural information about the protein-ligand complex in solution.
Without an identified molecular target, such biophysical studies for this compound have not been performed or published.
No studies on the cellular uptake, permeability, or subcellular distribution of this compound were found. This area of research investigates how the compound enters cells and where it localizes (e.g., cytoplasm, nucleus, mitochondria). Common methods involve treating cells with the compound and using techniques like liquid chromatography-mass spectrometry (LC-MS) or fluorescence microscopy with a labeled version of the compound to track its presence and concentration within different cellular compartments.
Advanced Analytical Method Development for Methyl 3 2 Oxopropyl Phenyl Acetate
Chromatographic Methodologies for Separation and Quantification
Chromatography is the cornerstone for the analysis of Methyl [3-(2-oxopropyl)phenyl]acetate, providing the necessary separation from related substances and matrix components. The choice of technique depends on the analytical objective, whether it is routine quantification, trace-level detection, or high-throughput screening.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the assay and impurity determination of this compound due to its versatility and robustness. nih.gov Method development focuses on achieving optimal separation of the main compound from any potential impurities or degradation products.
Method Development: A reversed-phase HPLC method is typically suitable for a compound with the polarity of this compound. The aromatic ring and ester functional group allow for strong retention on non-polar stationary phases like C8 or C18. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, like water or a buffer solution. nih.gov Detection is effectively achieved using a UV detector, leveraging the chromophoric nature of the phenyl group. nih.gov A systematic approach to method development involves optimizing the mobile phase composition, column temperature, and flow rate to achieve the desired resolution and analysis time. nih.govresearchgate.net
Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.netnih.gov Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness.
Table 1: Hypothetical HPLC Method Parameters and Validation Summary
This table presents a plausible set of parameters for an HPLC method developed for the analysis of this compound.
| Parameter | Condition / Specification |
| Chromatographic Conditions | |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v), isocratic elution nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm (based on phenyl chromophore) researchgate.net |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Specificity | Peak purity analysis shows no interference from blanks or placebos. |
| Linearity (Range) | e.g., 1-100 µg/mL; Correlation Coefficient (r²) > 0.999 nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% researchgate.net |
| Precision (% RSD) | Repeatability < 1.0%; Intermediate Precision < 2.0% nih.gov |
| Robustness | Insensitive to small variations in mobile phase composition (±2%) and temperature (±2°C). researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile compounds. nih.gov Given its molecular weight and structure, this compound is amenable to GC analysis. GC-MS offers high sensitivity and structural confirmation, which is invaluable for identifying unknown impurities or degradation products. nih.gov
Derivatization: To enhance the chromatographic properties and detection sensitivity of this compound, a derivatization step is often employed. Derivatization modifies the analyte to increase its volatility or thermal stability. research-solution.com The ketone (carbonyl) functional group in the molecule is a prime target for derivatization. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can react with the carbonyl group to form a stable oxime derivative, which is highly responsive to electron capture detection or provides characteristic mass fragments in MS. research-solution.com Another common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens but can also react with enolizable ketones. sigmaaldrich.com
Trace Analysis: For trace analysis, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode. This involves monitoring specific mass-to-charge ratio (m/z) ions characteristic of the target analyte, significantly improving the signal-to-noise ratio and lowering detection limits compared to a full scan mode. nih.gov
Table 2: Illustrative GC-MS Method Parameters for this compound Analysis
This table outlines potential parameters for a GC-MS method, including a derivatization step.
| Parameter | Condition |
| Sample Preparation | |
| Derivatization Reagent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for the carbonyl group. research-solution.com |
| Reaction Conditions | Heat at 60-75°C for 30-60 minutes. sigmaaldrich.com |
| GC Conditions | |
| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm. nih.gov |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injection Mode | Splitless, 1 µL injection volume. nih.gov |
| Oven Program | Initial 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. nih.gov |
| Acquisition Mode | Selected Ion Monitoring (SIM) for trace quantification. |
| Monitored Ions | Hypothetical ions for the PFBHA derivative would be selected based on its fragmentation pattern. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. austinpublishinggroup.comresearchgate.net This technology utilizes columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures (up to 15,000 psi). ijsrtjournal.com For the analysis of this compound, converting an HPLC method to a UPLC method can drastically reduce run times, leading to higher sample throughput, which is particularly beneficial in quality control and research environments. researchgate.net The reduced analysis time also leads to a significant decrease in solvent consumption, making it a more environmentally friendly and cost-effective technique. austinpublishinggroup.com
Table 3: Comparison of a Conventional HPLC Method with a High-Throughput UPLC Method
This table contrasts typical performance characteristics between HPLC and UPLC for the analysis of this compound.
| Parameter | Conventional HPLC | High-Throughput UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm particles | BEH C18, 2.1 x 50 mm, 1.7 µm particles nih.gov |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Pressure | ~1,500 psi | ~9,000 psi ijsrtjournal.com |
| Run Time | 15 minutes | 2 minutes |
| Peak Width | ~15 seconds | ~2 seconds |
| Solvent Consumption | ~15 mL per run | ~1 mL per run austinpublishinggroup.com |
| Relative Sensitivity | 1x | 2-3x researchgate.net |
Hyphenated Techniques for Enhanced Analytical Specificity and Sensitivity
Hyphenated techniques, which couple a separation method with a powerful detection method, are indispensable for analyzing complex samples where specificity and sensitivity are paramount.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of analytes in complex matrices, such as biological fluids, environmental samples, or food products. nih.gov The technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. An analyte is separated by the LC system, ionized, and its specific precursor ion is selected in the first quadrupole (Q1). This ion is then fragmented in a collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
A significant challenge in LC-MS/MS analysis is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Strategies to mitigate matrix effects include optimizing sample preparation (e.g., solid-phase extraction), improving chromatographic separation, or using a stable isotope-labeled internal standard. nih.goveurl-pesticides.eu
Table 4: Hypothetical LC-MS/MS Parameters for this compound
This table shows potential MRM transitions that could be used for the specific detection of the target compound.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | m/z 207.1 | m/z 147.1 (Loss of CH₃COCH₃) | 15 |
| m/z 207.1 | m/z 115.1 (Further fragmentation) | 25 |
Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced analytical technique that provides a massive increase in peak capacity and resolving power compared to conventional one-dimensional GC. In GCxGC, effluent from a primary analytical column is continuously collected in a modulator and then periodically re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation space.
For a complex sample containing this compound along with numerous structurally similar isomers or matrix interferents, GCxGC would be the method of choice. It can resolve compounds that co-elute in a standard GC analysis, providing a much cleaner and more detailed chromatogram. This high-resolution separation is particularly useful in applications like metabolomics, environmental analysis, or the detailed characterization of complex chemical mixtures where the target compound might be present at low concentrations among a multitude of other components.
Development of Impurity Profiling and Stability-Indicating Methods
The development of robust impurity profiling and stability-indicating analytical methods is a cornerstone of pharmaceutical quality control. For this compound, this involves the creation of highly specific and sensitive methods capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. Such methods are critical for ensuring the purity, potency, and safety of the compound throughout its lifecycle, from manufacturing to storage.
A comprehensive approach to developing these methods typically involves forced degradation studies, also known as stress testing. In these studies, this compound is subjected to a variety of harsh conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. The resulting degradation products are then identified and characterized, providing a roadmap for the development of a stability-indicating method. This method must be able to resolve the parent compound from all significant degradation products and process impurities.
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common technique employed for this purpose due to its high resolving power and sensitivity. The development of an appropriate HPLC method would involve the systematic optimization of various parameters, including the stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, and detection wavelength.
Forced Degradation Studies
Forced degradation studies are essential to elucidate the degradation pathways of this compound and to demonstrate the specificity of the analytical method. The table below outlines the typical conditions for such studies and the potential degradation products that could be formed.
| Stress Condition | Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | [3-(2-oxopropyl)phenyl]acetic acid |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 12h | [3-(2-oxopropyl)phenyl]acetic acid |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 48h | Oxidized derivatives (e.g., hydroxylated species) |
| Thermal Degradation | 105°C for 72h | Various thermal decomposition products |
| Photolytic Degradation | Exposure to UV light (254 nm) for 7 days | Photodegradation products |
The primary degradation pathway observed under both acidic and basic conditions is the hydrolysis of the methyl ester to its corresponding carboxylic acid, [3-(2-oxopropyl)phenyl]acetic acid. Oxidative stress may lead to more complex transformations, potentially involving the ketone moiety or the aromatic ring.
Method Validation
Once a suitable stability-indicating method is developed, it must be rigorously validated in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH). The validation process ensures that the analytical method is reliable and reproducible for its intended purpose. Key validation parameters are summarized in the following table.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be pure and well-resolved from all degradation products and impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, flow rate, or column temperature. |
The successful validation of a stability-indicating method for this compound provides a high degree of assurance in the quality of the data generated for routine quality control and stability studies.
Natural Occurrence, Biosynthesis, and Metabolomics Context of Methyl 3 2 Oxopropyl Phenyl Acetate
Investigation of Natural Sources and Isolation Strategies
There is currently no scientific evidence to suggest that Methyl [3-(2-oxopropyl)phenyl]acetate occurs naturally.
No studies have reported the detection or isolation of this compound from any plant extracts or fungal metabolites.
The identification of this compound in microbial metabolites has not been documented in scientific literature.
Elucidation of Potential Biosynthetic Pathways
Due to the lack of identification in any natural source, no biosynthetic pathways have been proposed or elucidated for this compound.
Metabolomics Studies for Biological System Identification and Role Elucidation
There are no known metabolomics studies that include this compound.
No comparative metabolomics studies in any biological systems have identified this compound.
There is no evidence to suggest that this compound serves as a biomarker or a metabolic intermediate in any biochemical pathways.
Q & A
Synthesis and Optimization
Q1.1 (Basic): What are the critical challenges in synthesizing Methyl [3-(2-oxopropyl)phenyl]acetate, and how can reaction conditions be optimized to minimize byproduct formation? Answer:
- Key Challenges: During catalytic hydrogenation of precursors (e.g., methyl 2-(5-(2-aminopropyl)-2-methoxyphenyl)acetate), incomplete reduction under neutral or weakly acidic conditions often leads to byproducts such as ketones (e.g., compound 12 ) and oximes (e.g., compound 11 ) .
- Optimization Strategies: Acidification of the reaction medium (e.g., using TFA or HCl generated in situ via acetyl chloride) improves selectivity. For example, TLC and NMR monitoring revealed that TFA-acidified ethanol reduced undesired intermediates, yielding >90% purity after silica flash chromatography (DCM/MeOH eluent) .
Q1.2 (Advanced): How can reductive amination be applied to convert this compound derivatives into primary amines, and what pitfalls arise during this process? Answer:
- Methodology: Two approaches are documented: (1) ammonium formate with Pd/C under hydrogen pressure, and (2) sodium borohydride with ammonium acetate. The latter avoids hydrogenation equipment but requires strict pH control to prevent over-reduction.
- Pitfalls: Competing reactions, such as ketone over-reduction to secondary alcohols or incomplete imine formation, necessitate real-time FTIR and ESI-MS validation .
Structural Characterization
Q2.1 (Basic): What spectroscopic techniques are essential for distinguishing this compound from its synthetic byproducts? Answer:
- 1H-NMR: Key signals include the methyl ester group (δ ~3.6–3.7 ppm) and the oxopropyl methyl protons (δ ~2.1–2.2 ppm). Byproducts like oximes show characteristic hydroxyimino protons (δ ~8.0–8.5 ppm) .
- 13C-NMR: The carbonyl carbons of the ester (δ ~170 ppm) and ketone (δ ~208 ppm) are diagnostic.
- ESI-MS: Accurately identifies molecular ions (e.g., [M+H]+ at m/z 235.1) and fragmentation patterns .
Q2.2 (Advanced): How do computational methods (e.g., DFT) enhance the interpretation of geometric and thermochemical data for this compound? Answer:
- Applications: Density Functional Theory (DFT) predicts bond angles, vibrational frequencies (FTIR correlation), and formation enthalpies (ΔfH). For example, PubChem-derived thermochemical data align with DFT-calculated ΔfH(0 K) values for analogous esters .
- Limitations: Discrepancies arise in solvation energy estimates, requiring experimental validation via calorimetry or gas-phase studies .
Biological Evaluation
Q3.1 (Basic): What methodologies are used to assess the antimicrobial activity of this compound derivatives? Answer:
- In Vitro Assays: Standardized disk diffusion or microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Key Parameters: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values, with comparator drugs (e.g., ampicillin) .
Q3.2 (Advanced): How can molecular docking studies predict the interaction of this compound with biological targets (e.g., enzymes)? Answer:
- Protocol: Docking software (e.g., AutoDock Vina) models ligand-enzyme interactions using crystal structures (PDB). For example, binding to cyclooxygenase-2 (COX-2) active sites is predicted via hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
- Validation: Surface plasmon resonance (SPR) confirms binding affinities (KD values) .
Mechanistic and Synthetic Pathways
Q4.1 (Advanced): What evidence supports the proposed mechanism for the formation of this compound via Pd/C-catalyzed hydrogenation? Answer:
- Mechanistic Insights: Kinetic studies using deuterated solvents (e.g., D2O) reveal proton transfer steps during ketone reduction. NMR tracking of intermediates (e.g., compound 12 ) confirms sequential hydrogenolysis of the C=N bond in oximes .
- Contradictions: Acidic conditions (TFA) unexpectedly stabilize intermediates, suggesting competing protonation equilibria that require pH-stat monitoring .
Data Contradiction Resolution
Q5.1 (Advanced): How can contradictory NMR data from synthetic mixtures of this compound derivatives be resolved? Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
